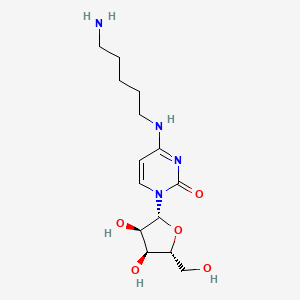

N(4)(5-Amino-pentyl)cytidine

Description

Contextualization of Modified Nucleosides in Biochemical and Molecular Science

Modified nucleosides are naturally occurring or synthetic variations of the canonical nucleosides. In nature, these modifications are introduced post-transcriptionally into RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA), by specific enzymes. nih.govmdpi.com These modifications are not mere decorations; they are crucial for the proper structure, function, and stability of RNA. mdpi.com The chemical diversity imparted by these modifications is extensive, ranging from simple methylations to the addition of complex moieties like amino acids. mdpi.com This diversity expands the functional capacity of RNA beyond simple genetic information storage, enabling it to participate in a wide array of cellular processes, including translation, gene regulation, and catalysis. nih.govmdpi.com

In the realm of synthetic chemistry and biotechnology, nucleoside analogs, including modified nucleosides, are invaluable tools. They are employed as probes to study enzymatic mechanisms, as building blocks for creating novel nucleic acid structures with tailored properties, and as therapeutic agents. nih.govresearchgate.net The ability to introduce specific modifications allows researchers to dissect the intricate relationships between nucleic acid structure and function. nih.gov

Significance of N4-Substituted Cytidine (B196190) Derivatives

Within the broad class of modified nucleosides, N4-substituted cytidine derivatives represent a significant area of research. The N4 position of the cytosine base is an exocyclic amino group that can be chemically modified. Such substitutions can profoundly influence the properties of the nucleoside. psu.edu

One of the key reasons for interest in N4-substituted cytidines is their potential to alter the hydrogen bonding patterns of the cytosine base. This can affect base pairing fidelity during DNA replication and transcription, as well as the stability of nucleic acid duplexes. biorxiv.org Furthermore, modifications at the N4-position can confer resistance to deamination by cytidine deaminases, enzymes that convert cytidine to uridine (B1682114). psu.edunih.gov This enzymatic conversion is a major pathway for the metabolic inactivation of many cytidine-based antiviral and anticancer drugs. google.com Therefore, N4-substitution is a common strategy in the design of more stable and effective nucleoside analog therapeutics. psu.eduresearchgate.net

Research has explored a wide range of N4-substituents, from simple alkyl and acyl groups to more complex aromatic and heterocyclic moieties, each imparting unique chemical and biological properties to the parent cytidine molecule. psu.edumdpi.com

Overview of N(4)(5-Amino-pentyl)cytidine as a Research Compound

This compound is a specific N4-substituted cytidine derivative characterized by the attachment of a five-carbon chain (pentyl) terminating in an amino group to the N4 position of the cytosine ring. This particular modification introduces a flexible, positively charged side chain to the nucleoside.

The synthesis of such N4-alkylated cytosine derivatives is a topic of interest in organic chemistry, with various methods being developed to achieve regioselective alkylation. mdpi.com The presence of the terminal amino group in the pentyl chain makes this compound a bifunctional molecule. The cytidine portion can participate in base pairing and other interactions typical of nucleosides, while the primary amine offers a reactive handle for further chemical modifications or for specific interactions with biological macromolecules.

Scope of Academic Investigation for this compound

The academic investigation of this compound encompasses several key areas. A primary focus is on its synthesis and chemical characterization. Researchers are interested in developing efficient and selective synthetic routes to this and related compounds. mdpi.com

Another significant area of research is the study of its biochemical properties. This includes investigating its behavior as a substrate or inhibitor for various enzymes that interact with nucleosides, such as kinases and polymerases. mdpi.com Understanding how the N4-(5-aminopentyl) modification affects these enzymatic processes is crucial for elucidating its potential biological roles.

Furthermore, the incorporation of this compound into oligonucleotides is a subject of study. Researchers explore how this modification influences the structural and functional properties of DNA and RNA, such as duplex stability, protein-nucleic acid interactions, and susceptibility to enzymatic cleavage. The positively charged amino group can have significant effects on the electrostatic properties of the nucleic acid, potentially influencing its interactions with other molecules.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Compound Name | This compound |

| Parent Nucleoside | Cytidine |

| Modification | 5-Amino-pentyl group at the N4 position |

| Key Functional Groups | Cytosine base, Ribose sugar, 5-carbon alkyl chain, Primary amine |

Structure

3D Structure

Properties

CAS No. |

65842-82-2 |

|---|---|

Molecular Formula |

C14H24N4O5 |

Molecular Weight |

328.36 g/mol |

IUPAC Name |

4-(5-aminopentylamino)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C14H24N4O5/c15-5-2-1-3-6-16-10-4-7-18(14(22)17-10)13-12(21)11(20)9(8-19)23-13/h4,7,9,11-13,19-21H,1-3,5-6,8,15H2,(H,16,17,22)/t9-,11-,12-,13-/m1/s1 |

InChI Key |

HYVCPVSIXTWHAK-OJAKKHQRSA-N |

SMILES |

C1=CN(C(=O)N=C1NCCCCCN)C2C(C(C(O2)CO)O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1NCCCCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1NCCCCCN)C2C(C(C(O2)CO)O)O |

Synonyms |

N(4)(5-amino-pentyl)cytidine |

Origin of Product |

United States |

Synthetic Strategies and Chemical Methodologies for N 4 5 Amino Pentyl Cytidine and Its Derivatives

Direct Synthesis Routes for N(4)-(5-Amino-pentyl)cytidine

The direct synthesis of N(4)-(5-Amino-pentyl)cytidine typically involves the modification of a cytidine (B196190) precursor. The key challenge lies in the selective introduction of the 5-aminopentyl group at the N4-position of the cytosine base. This is generally achieved through a multi-step process involving activation of the C4 position, followed by nucleophilic substitution.

Precursor Chemistry and Reaction Pathways

The most common and effective precursors for the synthesis of N(4)-alkylcytidines are those where the exocyclic amino group of cytidine is replaced by a better leaving group. This activation strategy is crucial as the direct displacement of the amino group is not feasible.

Two primary pathways have been established for this transformation:

Via a 4-Thiouridine Intermediate: Cytidine can be converted to 4-thiouridine. The thione group at the C4 position is a good leaving group and readily reacts with amines.

Via a 4-Triazolyl or other Activated Intermediate: A more common approach involves the in-situ activation of the C4-hydroxyl group of a protected uridine (B1682114) precursor, which is then converted to a C4-amino group. A widely used method is the conversion of a protected cytidine to a 4-triazol-1-yl derivative. This is typically achieved by treating the protected cytidine with a sulfonyl chloride (like triisopropylbenzenesulfonyl chloride, TPSCl) and 1H-1,2,4-triazole. The resulting 4-triazolyl intermediate is highly reactive towards nucleophilic substitution by amines.

The subsequent and critical step is the reaction of the activated cytidine precursor with the desired amine. For the synthesis of N(4)-(5-Amino-pentyl)cytidine, this involves the use of 1,5-diaminopentane (cadaverine). However, due to the presence of two primary amino groups in this reagent, a protection strategy is essential to prevent undesired side reactions, such as cross-linking of nucleosides.

Protection and Deprotection Group Methodologies

To ensure the selective formation of N(4)-(5-Amino-pentyl)cytidine, one of the amino groups of 1,5-diaminopentane must be protected before its reaction with the activated cytidine precursor. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under the conditions of the substitution reaction and its relatively straightforward removal. nih.govchemimpex.comsigmaaldrich.comchemicalbook.com

The synthesis, therefore, employs N-Boc-1,5-diaminopentane as the nucleophile. nih.gov The reaction with the activated cytidine precursor, for instance, the 4-triazolyl derivative, yields the protected intermediate, N(4)-(5-(N-Boc-amino)pentyl)cytidine.

Another documented protecting group for the terminal amine is the trifluoroacetyl group. For example, the synthesis of N4-[5-(N-trifluoroacetyl)aminopentyl]-2'-deoxycytidine has been described, which follows a similar logic of protecting the terminal amine before introduction to the nucleoside. ambeed.com

The final step in the synthesis is the deprotection of the terminal amino group.

Boc Deprotection: The Boc group is typically removed under acidic conditions. fishersci.co.uk A common reagent for this is trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This method is generally efficient and does not affect the glycosidic bond or other standard protecting groups on the ribose sugar.

Trifluoroacetyl Deprotection: The trifluoroacetyl group can be removed under basic conditions, for example, with aqueous ammonia.

Table 1: Common Protecting Groups in N(4)-(5-Amino-pentyl)cytidine Synthesis

| Functional Group to Protect | Protecting Group | Abbreviation | Deprotection Conditions |

| Terminal Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Terminal Amine | Trifluoroacetyl | TFA | Basic (e.g., NH₃) |

| Ribose Hydroxyls | Acetyl | Ac | Basic (e.g., NH₃ in MeOH) |

| Ribose Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mildly acidic |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Solvent: Anhydrous aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used for the substitution reaction to prevent hydrolysis of the activated intermediate.

Temperature: The reaction of the activated cytidine with the protected diamine is often carried out at room temperature, although gentle heating may sometimes be required to drive the reaction to completion.

Base: In some cases, a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge any acid generated during the reaction and to facilitate the nucleophilic attack.

Purification: Purification of the final product and intermediates is typically achieved using column chromatography on silica (B1680970) gel.

While specific yield data for the synthesis of N(4)-(5-Amino-pentyl)cytidine is not extensively reported in the literature, related syntheses of N4-alkylcytidines suggest that yields can be moderate to good, depending on the efficiency of the activation and substitution steps. mdpi.comvu.lt

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful alternative to purely chemical syntheses, often providing higher selectivity and milder reaction conditions. For N(4)-(5-Amino-pentyl)cytidine, chemoenzymatic strategies primarily focus on the subsequent modification of the synthesized nucleoside, particularly its phosphorylation to the corresponding nucleotide, which is often the biologically active form.

Enzymatic Phosphorylation of N4-Modified Cytidines

The conversion of nucleosides to nucleoside monophosphates is a critical step in their biological activation and can be achieved using nucleoside kinases. nih.govmdpi.comnih.govresearchgate.net Several studies have explored the substrate scope of various deoxynucleoside and nucleoside kinases for N4-modified cytidines. mdpi.comnih.govresearchgate.net

The key findings from this research indicate that:

The efficiency of enzymatic phosphorylation is highly dependent on the nature of the N4-substituent.

Kinases such as Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK) have been shown to phosphorylate a range of N4-modified cytidines. mdpi.comnih.govresearchgate.net

The presence of long alkyl chains at the N4-position can be tolerated by some kinases, although the efficiency may be lower compared to smaller modifications. oup.com

While there is no specific data on the enzymatic phosphorylation of N(4)-(5-Amino-pentyl)cytidine, it is plausible that it could serve as a substrate for certain kinases, potentially after optimization of the enzyme through protein engineering. mdpi.comnih.govresearchgate.net

Table 2: Research Findings on Enzymatic Phosphorylation of N4-Modified Cytidines

| Kinase | Substrate Examples | Key Findings | Reference |

| Drosophila melanogaster deoxynucleoside kinase (DmdNK) | N4-amino acid-modified 2'-deoxycytidines | Can phosphorylate cytidines with various N4 modifications, though yields can be low for bulkier groups. | nih.gov |

| Bacillus subtilis deoxycytidine kinase (BsdCK) | N4-acetyl-2'-deoxycytidine | Shows activity towards some N4-modified cytidines, but can be less efficient than DmdNK for certain substrates. | mdpi.comnih.govresearchgate.net |

| T7 RNA polymerase | N4-acetyl-CTP | Efficiently uses N4-acetyl-CTP as a substrate in in vitro transcription. | oup.com |

Cascade Reaction Design for Complex N(4)-(5-Amino-pentyl)cytidine Analogs

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to building molecular complexity. While the development of cascade reactions for the synthesis of complex N(4)-(5-Amino-pentyl)cytidine analogs is still a nascent field, the concept holds significant promise.

A hypothetical cascade reaction could involve the in-situ generation of the activated cytidine precursor, followed by its reaction with the protected diamine and a subsequent transformation in a one-pot sequence. More advanced cascade designs could aim to construct the pyrimidine (B1678525) ring itself with the N4-(5-aminopentyl) side chain already incorporated, although such strategies are challenging.

Recent research has focused on the cascade synthesis of substituted pyrimidines and other heterocyclic systems, which could potentially be adapted for the synthesis of nucleoside analogs. rsc.orgrsc.orgnih.govacs.org For instance, multi-component reactions involving amidines, aldehydes, and other building blocks have been used to construct pyrimidine rings in a cascade fashion. rsc.orgrsc.org Applying such a strategy to a ribosylated precursor could, in principle, lead to the direct synthesis of complex cytidine analogs. However, specific examples involving N(4)-(5-Amino-pentyl)cytidine in a cascade reaction are not yet documented in the literature.

Incorporation into Oligonucleotides and Nucleic Acid Constructs

The integration of modified nucleosides such as N(4)-(5-Amino-pentyl)cytidine into DNA and RNA sequences is a critical step that allows for the functionalization of these biomolecules. This is typically achieved through either chemical synthesis on a solid support or by enzymatic methods.

Solid-Phase Synthesis Protocol Optimization for N(4)-(5-Amino-pentyl)cytidine Integration

The efficiency of incorporating modified nucleosides like N(4)-(5-Amino-pentyl)cytidine into oligonucleotides via solid-phase synthesis can be influenced by several factors, necessitating protocol optimization. gyrosproteintechnologies.com Key areas for optimization include the choice of solid support, coupling conditions, and deprotection strategies.

Coupling Efficiency: The coupling efficiency of the N(4)-(5-Amino-pentyl)cytidine phosphoramidite (B1245037) is crucial for obtaining high-purity full-length oligonucleotides. gyrosproteintechnologies.com Factors that can be optimized include:

Activator: While 1H-tetrazole is a common activator, more nucleophilic activators like 4,5-dicyanoimidazole (B129182) (DCI) can lead to faster coupling times. nih.gov

Coupling Time: Extending the coupling time for the modified phosphoramidite can help ensure complete reaction.

Reagent Concentration: Adjusting the concentration of the phosphoramidite and activator can also improve coupling efficiency.

Deprotection: The final deprotection step, which cleaves the oligonucleotide from the solid support and removes all protecting groups, must be carefully considered. The conditions must be strong enough to remove all protecting groups, including the one on the amino-pentyl linker, but mild enough to avoid degradation of the oligonucleotide itself, especially if it contains other sensitive modifications. nih.gov For instance, using a mild base like 40% aqueous methylamine (B109427) at room temperature can be an alternative to harsher conditions like concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. nih.gov

| Parameter | Standard Condition | Optimized Condition for Modified Nucleosides |

| Activator | 1H-tetrazole | 4,5-dicyanoimidazole (DCI) for faster kinetics nih.gov |

| Coupling Time | Standard | Increased for bulky or modified phosphoramidites |

| Deprotection | Conc. NH4OH, 55°C | 40% aq. methylamine, room temp nih.gov |

A table summarizing potential optimizations for solid-phase synthesis.

Enzymatic Polymerase-Mediated Incorporation into DNA and RNA

An alternative to chemical synthesis is the enzymatic incorporation of modified nucleosides using DNA or RNA polymerases. nih.gov This approach requires the synthesis of the 5'-triphosphate of N(4)-(5-Amino-pentyl)cytidine (N(4)-(5-Amino-pentyl)dCTP or CTP).

Many polymerases exhibit a degree of promiscuity and can accept modified nucleotides as substrates. d-nb.info For example, DNA polymerases can be used in primer extension reactions or PCR to incorporate the modified base into a specific site in a DNA strand. Similarly, RNA polymerases, such as T7 RNA polymerase, can be used for in vitro transcription to produce RNA molecules containing the modification. d-nb.info

The efficiency of enzymatic incorporation depends on how well the specific polymerase tolerates the modification on the nucleobase. The flexible amino-pentyl linker at the N4 position of cytidine may be well-accommodated within the active site of some polymerases. However, extensive modifications can sometimes hinder or block polymerase activity. d-nb.info

Derivatization and Functionalization for Research Probes

The primary amino group of the 5-amino-pentyl linker on N(4)-(5-Amino-pentyl)cytidine provides a convenient handle for the covalent attachment of various molecular labels, transforming the modified oligonucleotide into a functional research probe.

Covalent Attachment Strategies for Molecular Labels (e.g., fluorophores, affinity tags)

The terminal primary amine of the linker is a nucleophile that can readily react with various electrophilic functional groups to form stable covalent bonds. Common strategies for labeling include:

N-hydroxysuccinimide (NHS) Esters: NHS esters of fluorophores (like fluorescein (B123965) or cyanine (B1664457) dyes) or affinity tags (like biotin) react with the primary amine to form a stable amide bond. biorxiv.org This is one of the most widely used methods for labeling biomolecules.

Isothiocyanates: These compounds react with primary amines to form a thiourea (B124793) linkage. Fluorescein isothiocyanate (FITC) is a classic example.

Aldehydes/Ketones: Reductive amination can be used to form a stable secondary amine linkage between the amino group of the linker and an aldehyde or ketone on the label.

The choice of labeling chemistry depends on the specific label being attached and the desired stability of the resulting linkage. nih.gov

| Reactive Group on Label | Functional Group on Linker | Resulting Covalent Bond |

| N-hydroxysuccinimide (NHS) ester | Primary Amine | Amide |

| Isothiocyanate | Primary Amine | Thiourea |

| Aldehyde | Primary Amine | Secondary Amine (after reduction) |

A table showing common covalent attachment strategies.

Preparation of Photoaffinity Labels Incorporating N(4)-(5-Amino-pentyl)cytidine

Photoaffinity labeling is a powerful technique to identify and study biomolecular interactions. This method involves a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules. The amino group of N(4)-(5-Amino-pentyl)cytidine can be used to attach a photoreactive moiety, creating a photoaffinity probe.

Common photoreactive groups that can be coupled to the amino linker include:

Aryl Azides: Upon photolysis, aryl azides form highly reactive nitrenes that can insert into C-H, N-H, or O-H bonds of interacting proteins or nucleic acids.

Benzophenones: These groups, upon UV activation, form a triplet ketone that can abstract a hydrogen atom from a nearby molecule, leading to a covalent crosslink.

The resulting photoaffinity probe, when incorporated into an oligonucleotide, can be used to map the binding sites of proteins on DNA or RNA.

Biochemical Interactions and Enzymatic Recognition of N 4 5 Amino Pentyl Cytidine

Substrate Specificity and Kinetic Analysis with Cytidine (B196190) Deaminases (CDAs)

Cytidine deaminases (CDAs) are enzymes that catalyze the hydrolytic deamination of cytidine and its analogs to the corresponding uridine (B1682114) derivatives. This enzymatic conversion is a crucial step in the pyrimidine (B1678525) salvage pathway and can also serve as a deactivating mechanism for many cytidine-based therapeutic agents. researchgate.netmdpi.com The susceptibility of N(4)-(5-Amino-pentyl)cytidine to deamination by CDAs is a key determinant of its biological half-life and activity.

Prokaryotic homotetrameric CDAs have been shown to catalyze the nucleophilic substitution at the fourth position of a variety of N4-substituted cytidines, including N4-acyl-cytidines and N4-alkyl-cytidines. nih.gov This process converts the cytidine analogs into uridine, releasing the N4-substituent as the corresponding amine. nih.gov As an N4-alkyl-cytidine, N(4)-(5-Amino-pentyl)cytidine is a potential substrate for this class of enzymes.

Research has demonstrated that various CDAs exhibit broad substrate promiscuity, being active on a wide range of N4-substituted pyrimidine nucleosides. nih.govnih.gov The enzymatic activity, however, is influenced by the nature of the substituent at the N4 position. Generally, N4-substituted cytidine derivatives are converted less efficiently than unsubstituted cytidine or 2'-deoxycytidine (B1670253). vu.lt

Table 1: Kinetic Parameters of CDA_F14 for 2'-deoxycytidine and an N4-substituted Analog vu.lt

| Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| 2'-deoxycytidine | 195 ± 36 | 2.44 ± 0.17 | (1.25 ± 0.12) x 104 |

| N4-benzoyl-2'-deoxycytidine | 115 ± 16 | 0.504 ± 0.04 | (4.36 ± 3.61) x 103 |

This table presents the Michaelis-Menten constant (KM), catalytic rate constant (kcat), and catalytic efficiency (kcat/KM) for the enzymatic reaction catalyzed by CDA_F14. Data is presented as mean ± standard deviation.

The efficiency of CDA-mediated deamination is inversely related to the bulkiness of the N4-substituent. vu.lt Structural studies of CDAs reveal a binding pocket where the volume and flexibility of the β3α3 loop play a significant role in accommodating the N4-substituent. nih.gov As the size of the substituent group at the N4 position increases, the specific activity of the enzyme tends to decrease. vu.lt

For N(4)-(5-Amino-pentyl)cytidine, the linear five-carbon chain with a terminal amino group represents a moderately bulky substituent. It is therefore expected that its conversion by CDAs would be less efficient than that of cytidine or analogs with smaller N4-substituents like N4-methylcytidine. nih.gov The flexibility of the pentyl chain may allow it to adopt a conformation that fits within the active site, but likely with a reduced efficiency compared to smaller or more rigid substituents that have an optimal fit.

Interaction with Nucleoside Kinases

For nucleoside analogs to exert many of their biological effects, they must be phosphorylated to their corresponding monophosphate, diphosphate, and triphosphate forms. This initial phosphorylation step is catalyzed by nucleoside kinases. mdpi.com The efficiency of N(4)-(5-Amino-pentyl)cytidine as a substrate for these kinases is a critical factor in its potential biological activity.

Deoxycytidine kinase (dCK) is a key enzyme responsible for the phosphorylation of deoxycytidine and a variety of cytidine analogs. nih.govnih.gov Human dCK is known for its broad substrate specificity, which allows it to phosphorylate nucleosides with modifications in both the sugar and base moieties. nih.gov This promiscuity suggests that N(4)-(5-Amino-pentyl)cytidine could be a substrate for dCK.

Studies on the enzymatic phosphorylation of N4-modified cytidines have been conducted using deoxynucleoside kinases from Drosophila melanogaster (DmdNK) and Bacillus subtilis (BsdCK). mdpi.com These enzymes, particularly DmdNK, have been shown to phosphorylate a range of N4-substituted cytidines. mdpi.com

The substrate scope of deoxynucleoside kinases can be quite broad, and certain point mutations in the active site can further alter their specificity, allowing for the phosphorylation of compounds that are not substrates for the wild-type enzymes. mdpi.com Research into the chemoenzymatic synthesis of N4-modified cytidine monophosphates has provided valuable data on the phosphorylation efficiency of various analogs by wild-type DmdNK and BsdCK. mdpi.comsemanticscholar.org

The table below summarizes the phosphorylation efficiencies of a selection of N4-modified cytidine analogs by wild-type Drosophila melanogaster deoxynucleoside kinase (DmdNK-WT).

Table 2: Phosphorylation Efficiencies of N4-Modified Cytidine Analogs by DmdNK-WT semanticscholar.org

| Compound | N4-Substituent | Phosphorylation Efficiency (%) |

|---|---|---|

| 2'-deoxycytidine | -H | 100 |

| Cytidine | -H | 75 |

| N4-acetyl-2'-deoxycytidine | -COCH3 | 99 |

| N4-hydroxycytidine | -OH | 1 |

| N4-methoxycytidine | -OCH3 | 0 |

| N4-ethoxycytidine | -OCH2CH3 | 0 |

Phosphorylation efficiency was calculated based on HPLC-MS chromatogram areas. A higher percentage indicates a better substrate.

The data clearly shows that the nature of the N4-substituent dramatically influences the phosphorylation efficiency. While a small acetyl group at the N4 position of 2'-deoxycytidine is well-tolerated, hydroxy, methoxy, and ethoxy groups are not. This highlights the specific structural requirements within the active site of the kinase. Although data for an N4-amino-pentyl group is not available, the promiscuity of DmdNK towards some N4-alkyl derivatives suggests that N(4)-(5-Amino-pentyl)cytidine may be a substrate, though its efficiency would depend on how the flexible pentyl chain is accommodated in the active site.

Recognition by Nucleic Acid Polymerases

The interaction of modified nucleotides with nucleic acid polymerases is a critical determinant of their biological potential and utility in biotechnological applications. The N(4) position of cytidine, which is involved in the Watson-Crick base pairing with guanine (B1146940), is a site where modifications can have significant effects on polymerase recognition and fidelity.

Efficiency of N(4)-(5-Amino-pentyl)cytidine Triphosphate Incorporation into DNA/RNA

While direct studies on the enzymatic incorporation of N(4)-(5-amino-pentyl)cytidine triphosphate are not extensively documented in the available literature, research on analogous N(4)-modified cytidine derivatives provides significant insights. Generally, modifications at the N(4) position of cytidine are tolerated by a range of DNA and RNA polymerases.

Studies on N(4)-acyl-2'-deoxycytidine-5'-triphosphates have shown that these modified nucleotides can be efficiently incorporated into DNA by various DNA polymerases, in some cases with efficiencies comparable to or even exceeding that of the natural dCTP. nih.gov For instance, polymerases such as the Klenow fragment (exo-) and Bsm DNA polymerase have demonstrated effective utilization of N(4)-acylated cytidine nucleotides. nih.gov Similarly, N(4)-methyl-dCTP has been shown to be effectively used by Taq DNA polymerase and the large fragment of E. coli polymerase I. researchgate.net

The aminopentyl group in N(4)-(5-amino-pentyl)cytidine is a flexible alkyl chain, which may be accommodated within the active site of many polymerases. The efficiency of incorporation would likely depend on the specific polymerase, as the active sites of different polymerases have varying degrees of steric tolerance. It is hypothesized that the flexible nature of the aminopentyl chain may allow it to orient in a way that minimizes interference with the formation of the phosphodiester bond.

Table 1: Polymerase Utilization of N(4)-Acylated Deoxycytidine Triphosphates (dCAcylTPs)

| DNA Polymerase | Substrate Efficiency Compared to dCTP | Reference |

|---|---|---|

| Klenow Fragment (exo-) | Good to Greater | nih.gov |

| Bsm Polymerase | Good to Greater | nih.gov |

| Taq Polymerase | Moderate | nih.gov |

| KOD XL Polymerase | Moderate | nih.gov |

| phi29 Polymerase | Moderate | nih.gov |

This table is based on data for N(4)-acylated deoxycytidine triphosphates, which are structurally related to N(4)-(5-amino-pentyl)cytidine triphosphate.

Influence on Polymerase Processivity and Fidelity

The introduction of a modification at the N(4) position of cytidine can influence the fidelity and processivity of DNA and RNA polymerases. The aminopentyl group, with its length and positive charge at neutral pH, could potentially interact with the polymerase or the DNA template, thereby affecting these properties.

Research on N(4)-methylcytidine (m4C) has shown that this modification is well-tolerated and maintains the canonical C:G base pairing, having a minimal effect on duplex stability and specificity. nih.gov In contrast, the bulkier N(4),N(4)-dimethylcytidine (m42C) disrupts the Watson-Crick pairing, leading to a loss of base pairing discrimination. nih.gov

The aminopentyl group of N(4)-(5-amino-pentyl)cytidine is larger than a methyl group, which could potentially increase the rate of misincorporation. However, the flexibility of the chain might allow it to adopt a conformation that does not interfere with correct base pairing. The primary amine at the end of the pentyl chain could also form interactions within the active site of the polymerase, which could either stabilize or destabilize the correct nucleotide incorporation complex, thereby affecting fidelity. For instance, studies with HIV-1 reverse transcriptase have shown that both m4C and m42C can lead to G to T mutations, indicating that N(4)-methylation can affect fidelity. nih.gov The effect of the aminopentyl group on polymerase processivity is not well-documented, but it is conceivable that interactions between the charged amino group and the phosphate (B84403) backbone of the template could influence the enzyme's ability to slide along the DNA.

Nuclease Susceptibility and Turnover Dynamics

The stability of modified nucleosides in a cellular environment is largely determined by their susceptibility to nucleases and their participation in metabolic pathways.

Stability of N(4)-(5-Amino-pentyl)cytidine in Enzymatic Environments

Modifications to nucleosides can significantly alter their resistance to nuclease degradation. While there is no specific data on the nuclease stability of N(4)-(5-amino-pentyl)cytidine, the presence of the aminopentyl group at the N(4) position could confer some degree of nuclease resistance. Studies on other N(4)-modified cytidines, such as N(4)-acetylcytidine (ac4C), suggest that modifications at this position can protect RNA from nuclease degradation. nih.gov

The aminopentyl group may sterically hinder the approach of nucleases to the phosphodiester backbone, thereby slowing down the rate of degradation. However, the extent of this protection would depend on the specific nuclease and whether the modification interferes with the enzyme's recognition of its substrate. It is important to note that modifications that provide the most significant nuclease resistance are typically in the phosphate backbone (e.g., phosphorothioates) or the ribose sugar (e.g., 2'-O-methylation). idtdna.com

Catabolic Pathways Involving Modified Pyrimidine Nucleosides

Modified pyrimidine nucleosides can be subject to cellular catabolic pathways. A key enzyme family in cytidine metabolism is the cytidine deaminases (CDAs), which catalyze the deamination of cytidine to uridine. nih.gov Recent studies have revealed that CDAs have a broader substrate scope than previously thought and can process N(4)-substituted cytidines. nih.govresearchgate.net

Prokaryotic CDAs have been shown to catalyze the nucleophilic substitution at the C4 position of N(4)-alkyl-cytidines, converting them to uridine and releasing the corresponding amine. nih.govresearchgate.net This suggests a potential catabolic pathway for N(4)-(5-amino-pentyl)cytidine, where it could be converted to uridine, with the release of 1,5-diaminopentane (cadaverine). This enzymatic activity implies that N(4)-(5-amino-pentyl)cytidine may have a finite half-life in biological systems where such deaminases are active.

Table 2: Putative Catabolic Reaction for N(4)-(5-Amino-pentyl)cytidine

| Substrate | Enzyme | Product 1 | Product 2 | Reference |

|---|---|---|---|---|

| N(4)-(5-Amino-pentyl)cytidine | Cytidine Deaminase (CDA) | Uridine | 1,5-Diaminopentane | nih.govresearchgate.net |

This table describes a potential metabolic pathway based on the known activity of cytidine deaminases on N(4)-alkyl-cytidines.

Molecular Recognition within Ribonucleoprotein Complexes

The recognition of specific RNA sequences and structures by RNA-binding proteins (RBPs) is fundamental to many cellular processes, including splicing, translation, and RNA localization. Chemical modifications on the nucleobases can significantly impact these RNA-protein interactions.

The N(4)-(5-amino-pentyl)cytidine modification introduces a flexible, positively charged side chain into the major groove of an RNA duplex. This modification has the potential to influence RBP binding in several ways. The aminopentyl group could act as a new recognition element, forming specific hydrogen bonds or electrostatic interactions with amino acid side chains of an RBP. nih.govnih.gov For example, the terminal primary amine could interact with acidic residues like aspartate or glutamate (B1630785).

Conversely, the bulk and flexibility of the aminopentyl group could sterically hinder the binding of an RBP that recognizes the unmodified cytidine or the surrounding sequence. The impact of the modification would be highly dependent on the specific RBP and its mode of RNA recognition. For proteins that make sequence-specific contacts with the Watson-Crick face of the bases, the N(4) modification may have a less direct effect. However, for proteins that recognize the shape and chemical features of the major groove, the presence of the aminopentyl chain would likely be a significant determinant of binding affinity and specificity.

Structural Biology and Biophysical Characterization Methodologies for N 4 5 Amino Pentyl Cytidine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in the initial characterization of novel compounds like N(4)-(5-Amino-pentyl)cytidine, offering a non-destructive means to probe molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and conformational dynamics of N(4)-(5-Amino-pentyl)cytidine. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized to assign all proton and carbon signals of the ribose sugar, the cytidine (B196190) base, and the aminopentyl chain.

Key diagnostic signals in the ¹H NMR spectrum would include the anomeric proton (H1') of the ribose, the characteristic doublets for H5 and H6 of the pyrimidine (B1678525) ring, and methylene (B1212753) protons of the pentyl chain. The chemical shifts of the H5 and H6 protons can be influenced by the nature of the N4-substituent. For instance, in a related compound, N4-allylcytidine, the H6 and H5 protons appear at approximately 7.61 ppm and 5.97 ppm, respectively semanticscholar.org. The methylene protons of the aminopentyl group would be expected to appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon framework. The chemical shifts of the carbonyl carbon (C2) and the imine carbon (C4) of the cytidine ring are particularly sensitive to substitution at the N4 position. In N4-allylcytidine, these carbons resonate at approximately 155.46 ppm (C2) and 163.20 ppm (C4), while the carbons of the allyl group appear between 41.91 and 134.75 ppm semanticscholar.org. Similar shifts would be anticipated for the aminopentyl chain of N(4)-(5-Amino-pentyl)cytidine.

Conformational analysis focuses on the sugar pucker (C2'-endo vs. C3'-endo), the orientation around the glycosidic bond (syn vs. anti), and the conformation of the flexible aminopentyl chain. The coupling constants between the ribose protons, particularly ³J(H1'-H2'), are used to determine the sugar conformation. The anti conformation is generally preferred for pyrimidine nucleosides to minimize steric hindrance researchgate.net. The flexibility of the aminopentyl chain would likely result in multiple conformations in solution, leading to averaged NMR signals.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for N4-Alkylated Cytidine Derivatives Note: Data presented is for N4-allylcytidine as a representative analogue. semanticscholar.org Shifts for N(4)-(5-Amino-pentyl)cytidine would be expected to show similar patterns for the cytidine core, with characteristic signals for the aminopentyl chain.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 | 155.46 |

| C4 | 163.20 |

| C5 | 94.55 |

| C6 | 140.44 |

| C1' | 89.08 |

| Allyl CH₂ | 41.91 |

| Allyl CH | 134.75 |

| Allyl CH₂ | 115.52 |

Mass spectrometry is a powerful technique for the precise determination of the molecular weight of N(4)-(5-Amino-pentyl)cytidine and for confirming its elemental composition through high-resolution mass spectrometry (HRMS) rsc.orgnih.gov. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides, which typically generates a protonated molecular ion [M+H]⁺.

The expected exact mass of the [M+H]⁺ ion for N(4)-(5-Amino-pentyl)cytidine (C₁₄H₂₄N₄O₅) can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of the molecule. Collision-induced dissociation (CID) of the parent ion provides structural information by breaking the molecule into characteristic fragments. For N(4)-(5-Amino-pentyl)cytidine, key fragmentation pathways would include:

Glycosidic bond cleavage: This is a characteristic fragmentation for nucleosides, resulting in the separation of the sugar and the modified base. This would produce ions corresponding to the protonated N4-(5-Amino-pentyl)cytosine base and the ribose sugar moiety.

Fragmentation of the aminopentyl chain: Cleavage along the alkyl chain can occur, leading to a series of fragment ions with successive losses of methylene groups.

Loss of water and ammonia: Neutral losses from the ribose sugar and the amino groups are also commonly observed.

This fragmentation data provides unambiguous confirmation of the connectivity of the atoms within the molecule.

Table 2: Expected Key Ions in the ESI-MS/MS Spectrum of N(4)-(5-Amino-pentyl)cytidine Note: These are predicted fragmentation patterns based on the known behavior of modified nucleosides.

| Ion Description | Predicted m/z |

|---|---|

| Protonated Molecular Ion [M+H]⁺ | 329.1825 |

| Protonated Base [Base+H]⁺ | 197.1406 |

| Ribose Sugar Fragment | 133.0501 |

Infrared (IR) spectroscopy is used to identify the functional groups present in N(4)-(5-Amino-pentyl)cytidine by detecting the vibrations of chemical bonds. The IR spectrum provides a characteristic fingerprint of the molecule.

Key vibrational bands expected for N(4)-(5-Amino-pentyl)cytidine include:

O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the ribose sugar.

N-H stretching: Medium intensity bands in the 3100-3500 cm⁻¹ region from the primary amino group on the pentyl chain and the N-H group of the pyrimidine ring.

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the pentyl chain and the ribose ring, and potentially a weak band just above 3000 cm⁻¹ for the aromatic C-H of the cytidine ring.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group (C2) of the pyrimidine ring.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the double bonds within the cytidine ring.

C-O stretching: Strong bands in the 1000-1250 cm⁻¹ range from the C-O bonds of the ribose moiety.

The presence of these characteristic absorption bands confirms the major functional groups required by the structure of N(4)-(5-Amino-pentyl)cytidine.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of N(4)-(5-Amino-pentyl)cytidine must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined.

A crystal structure would provide invaluable information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact conformation of the ribose sugar pucker, the glycosidic bond torsion angle, and the conformation of the aminopentyl side chain in the solid state.

Intermolecular interactions: Details of the hydrogen bonding network and van der Waals interactions that dictate the crystal packing. The primary amine and the hydroxyl groups would be expected to be major participants in hydrogen bonding.

While a crystal structure for N(4)-(5-Amino-pentyl)cytidine itself is not publicly available, studies on related molecules, such as a DNA hexanucleotide containing N4-methylcytosine, have shown that the N4-alkyl group is oriented towards the major groove of the DNA double helix, allowing for standard Watson-Crick base pairing with guanine (B1146940) researchgate.netrcsb.org. It is hypothesized that the longer, flexible aminopentyl chain would also orient itself into the major groove to minimize steric clashes and allow for canonical base pairing.

Biophysical Techniques for Nucleic Acid Interaction Studies

To understand the functional implications of incorporating N(4)-(5-Amino-pentyl)cytidine into DNA or RNA, biophysical techniques are used to study its effect on the stability and thermodynamics of nucleic acid duplexes.

Thermal denaturation, or melting curve analysis, is a standard method to assess the thermodynamic stability of DNA or RNA duplexes. This technique involves monitoring the change in UV absorbance at 260 nm as a function of temperature. As a duplex denatures into single strands, the absorbance increases, a phenomenon known as the hyperchromic effect. The melting temperature (Tₘ) is defined as the temperature at which 50% of the duplex has dissociated thermofisher.comwikipedia.org.

By comparing the Tₘ of an oligonucleotide duplex containing N(4)-(5-Amino-pentyl)cytidine with that of an unmodified control duplex, the effect of the modification on duplex stability can be quantified. The incorporation of N4-alkylated cytidines often leads to a decrease in thermal stability. For example, the presence of a single N4-methylcytidine (m⁴C) in an RNA duplex was shown to decrease the Tₘ by 2.0°C, while the bulkier N4,N4-dimethylcytidine (m⁴₂C) caused a dramatic drop of 15.5°C nih.gov. This destabilization is attributed to steric hindrance and altered hydration patterns caused by the modification.

The long, flexible, and positively charged (at neutral pH) aminopentyl group of N(4)-(5-Amino-pentyl)cytidine could have complex effects. While the alkyl chain might be destabilizing due to steric effects, the terminal amino group could potentially engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the complementary strand, possibly offsetting some of the destabilization or even providing a stabilizing effect under certain buffer conditions. A systematic study comparing duplexes with and without this modification is necessary to determine its precise thermodynamic contribution.

Table 3: Illustrative Thermal Denaturation Data for RNA Duplexes with N4-Cytidine Modifications Data adapted from a study on N4-methylcytidine (m⁴C) and N4,N4-dimethylcytidine (m⁴₂C) to demonstrate the impact of N4-alkylation on duplex stability. nih.gov

| Duplex Type | Modification | Melting Temperature (Tₘ) in °C | Change in Tₘ (ΔTₘ) in °C |

|---|---|---|---|

| C:G Watson-Crick | Unmodified | 56.2 | - |

| m⁴C:G | N4-methylcytidine | 54.2 | -2.0 |

| m⁴₂C:G | N4,N4-dimethylcytidine | 40.7 | -15.5 |

Investigation of Duplex Stability and Mismatch Discrimination

No studies detailing the thermodynamic stability of DNA or RNA duplexes containing N(4)-(5-Amino-pentyl)cytidine were found. Research in this area would typically involve techniques such as UV melting temperature (Tm) analysis to determine the melting point of duplexes with and without the modification, providing insights into its effect on helix stability. Furthermore, mismatch discrimination studies, which assess the stability of the modified duplex when paired with incorrect bases, have not been reported for this specific compound.

Conformational Analysis of the Modified Nucleoside and Its Oligonucleotide Conjugates

Detailed conformational analysis of the N(4)-(5-Amino-pentyl)cytidine nucleoside itself, or of oligonucleotides incorporating this modification, has not been described in the available literature. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or computational modeling are typically used to elucidate the three-dimensional structure and preferred conformations, which are crucial for understanding the functional implications of the modification.

Analytical and Detection Strategies for N 4 5 Amino Pentyl Cytidine in Research Samples

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and analysis of N(4)-(5-aminopentyl)cytidine from complex biological matrices or synthetic reaction mixtures. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of modified nucleosides like N(4)-(5-aminopentyl)cytidine. nih.govnih.gov Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar molecules. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of nucleosides. nih.govresearchgate.net In this approach, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comrsc.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the polar nature of the cytidine (B196190) ring and the aminopentyl group, careful optimization of the mobile phase composition and pH is crucial for achieving adequate retention and separation. nih.gov The inclusion of ion-pairing reagents or the use of hydrophilic interaction liquid chromatography (HILIC) can be alternative strategies for enhancing retention of polar compounds like N(4)-(5-aminopentyl)cytidine. helixchrom.comqut.edu.au

For quantification, HPLC is often coupled with an ultraviolet (UV) detector, as the cytidine moiety exhibits strong absorbance at a specific wavelength (around 270 nm). sielc.comhelixchrom.com By creating a calibration curve with standards of known concentration, the amount of N(4)-(5-aminopentyl)cytidine in a sample can be accurately determined. umich.edu Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, can be combined with HPLC for highly accurate quantification. nih.gov

Table 1: Illustrative HPLC Parameters for N(4)-(5-aminopentyl)cytidine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov N(4)-(5-aminopentyl)cytidine, being a non-volatile nucleoside, requires chemical derivatization to increase its volatility before it can be analyzed by GC-MS. nih.gov Derivatization converts polar functional groups, such as the amino and hydroxyl groups, into less polar and more volatile derivatives.

A common derivatization strategy for compounds with active hydrogens is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. nih.gov Another approach could be acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net

Once derivatized, the volatile N(4)-(5-aminopentyl)cytidine derivative is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. nih.govmdpi.com The resulting mass spectrum, with its characteristic fragmentation pattern, can be used to confirm the identity of the compound. nih.gov

Table 2: Hypothetical GC-MS Parameters for Derivatized N(4)-(5-aminopentyl)cytidine

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | 100°C hold for 2 min, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of a sample. wikipedia.orgwisc.eduresearchgate.net In the context of N(4)-(5-aminopentyl)cytidine synthesis, TLC can be used to track the consumption of starting materials and the formation of the desired product. libretexts.orgresearchgate.net

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. chemguide.co.uk The plate is then placed in a sealed container with a suitable solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. wisc.edu

By co-spotting the reaction mixture alongside the starting materials and a reference standard of the product, the progress of the reaction can be visualized. libretexts.orgrochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to N(4)-(5-aminopentyl)cytidine indicate that the reaction is proceeding. researchgate.net The purity of a sample can also be assessed by the presence of a single spot. wikipedia.orgnih.gov Visualization of the spots can be achieved under UV light, as the cytidine ring is UV-active, or by using chemical staining agents that react with the amino group. chemguide.co.ukhplc.sk

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the detection, identification, and quantification of molecules like N(4)-(5-aminopentyl)cytidine due to its high sensitivity and specificity. nih.govresearchgate.net

Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)

Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput screening method that allows for the rapid analysis of samples without prior chromatographic separation. thermofisher.comlabrulez.com In this technique, the sample is directly injected into a continuous stream of a carrier solvent that flows into the mass spectrometer's ion source. nih.govmdpi.com

This method is particularly useful for the rapid quantification of a target analyte in a large number of samples. thermofisher.com For N(4)-(5-aminopentyl)cytidine, FIA-MS/MS would involve the direct introduction of the sample into the mass spectrometer, where the compound would be ionized, and specific precursor and product ions would be monitored. While it lacks the separation power of LC-MS, its speed makes it suitable for certain applications, such as initial screening. nih.gov

Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective targeted mass spectrometry technique used for quantifying specific molecules in complex mixtures. wikipedia.orgcreative-proteomics.comwashington.edu This method is typically performed on a triple quadrupole mass spectrometer. washington.edu

In an SRM experiment for N(4)-(5-aminopentyl)cytidine, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the compound). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. Finally, the third quadrupole (Q3) is set to select a specific fragment ion (product ion) that is characteristic of the precursor ion. wikipedia.orgwashington.edu This two-stage mass filtering significantly reduces background noise and increases the specificity and sensitivity of the analysis. creative-proteomics.comcuni.cz

By monitoring one or more specific precursor-to-product ion transitions for N(4)-(5-aminopentyl)cytidine, highly accurate and precise quantification can be achieved, even at very low concentrations. nih.govresearchgate.net This makes SRM an ideal technique for the targeted analysis of this modified nucleoside in various research samples. creative-proteomics.comcuni.cz

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N(4)-(5-Amino-pentyl)cytidine |

| Acetonitrile |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Pentafluoropropionic anhydride (PFPA) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of polar and thermally labile molecules like N(4)-(5-Amino-pentyl)cytidine. Due to the presence of the basic cytidine ring and the primary amine on the pentyl chain, the compound is readily ionized in the positive ion mode ([M+H]⁺). ESI-MS is often coupled with liquid chromatography (LC) for the separation of the analyte from complex sample matrices prior to detection. researchgate.net

In ESI-MS analysis, the fragmentation of the protonated molecule can be induced to provide structural information. For nucleosides like N(4)-(5-Amino-pentyl)cytidine, a characteristic fragmentation pathway is the cleavage of the N1-C1' glycosidic bond, resulting in the loss of the ribose sugar and the formation of a protonated N(4)-(5-Amino-pentyl)cytosine base fragment. nih.gov Tandem mass spectrometry (MS/MS) methods, such as selected-reaction monitoring (SRM), can be developed for highly selective and sensitive quantification by monitoring a specific transition from the precursor ion to a product ion. thermofisher.comnih.gov The positive ionization mode is generally preferred for the analysis of amino acids and nucleoside analogs. nih.gov

Table 1: Typical ESI-MS/MS Parameters for Nucleoside Analog Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently forms [M+H]⁺ ions for amine-containing compounds. |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for ion generation. |

| Source Temperature | 100 - 150 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr | Assists in removing solvent from the ESI droplets. |

| Collision Gas | Argon | Used to induce fragmentation of the precursor ion in the collision cell. |

| Scan Type | Selected-Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. thermofisher.com |

Derivatization Methodologies for Enhanced Analytical Sensitivity and Selectivity

For many analytical applications, especially when dealing with low concentrations in complex biological samples, derivatization is a critical step. Chemical derivatization involves modifying the analyte to improve its analytical properties. For a compound like N(4)-(5-Amino-pentyl)cytidine, derivatization can enhance chromatographic separation, improve thermal stability for gas chromatography, and increase ionization efficiency or introduce a fluorescent/UV-absorbent tag for enhanced detection. researchgate.netmdpi.comnih.gov The choice of derivatization agent depends on the functional groups present on the analyte and the analytical technique being used.

Butyl Esterification for Amino Acid and Acylcarnitine Analogs

Butyl esterification is a common derivatization technique used in metabolic profiling, particularly for the analysis of amino acids and acylcarnitines by tandem mass spectrometry. familiasga.comnih.gov The method involves treating the sample with butanolic hydrochloric acid (n-butanol-HCl), which converts carboxylic acid functional groups into their corresponding butyl esters. thermofisher.com This derivatization improves electrospray ionization efficiency and can help differentiate between isobaric compounds. researchgate.netnih.gov

It is important to note that N(4)-(5-Amino-pentyl)cytidine lacks a free carboxylic acid group. Therefore, direct derivatization of the parent molecule by butyl esterification would not occur. This method is applicable to its potential metabolites or related analogs only if they possess a carboxyl group. The primary purpose of this derivatization is to improve the mass spectrometric response and chromatographic retention of polar, acidic compounds. researchgate.net While not directly applicable to N(4)-(5-Amino-pentyl)cytidine, understanding this method is relevant in the broader context of analyzing related metabolites that may be formed in biological systems.

Table 2: Effect of Butyl Esterification on Representative Analytes

| Analyte Class | Functional Group Targeted | Reaction | Mass Shift (Da) | Analytical Benefit |

|---|---|---|---|---|

| Amino Acids | Carboxylic Acid (-COOH) | Esterification | +56 per carboxyl group | Improved ESI+ signal and chromatographic retention. researchgate.net |

| Acylcarnitines | Carboxylic Acid (-COOH) | Esterification | +56 | Increased sensitivity and differentiation of dicarboxylic and hydroxy acylcarnitines. researchgate.net |

| N(4)-(5-Amino-pentyl)cytidine | None | No Reaction | 0 | Not applicable as the compound lacks a carboxyl group. |

Silylation Reagents (e.g., BSA, BSTFA) for GC Analysis

Gas chromatography (GC) requires analytes to be volatile and thermally stable. Nucleosides like N(4)-(5-Amino-pentyl)cytidine are non-volatile due to the presence of multiple polar hydroxyl (-OH) and amine (-NH2) groups. Silylation is a derivatization technique that replaces the active hydrogen atoms in these functional groups with a trimethylsilyl (TMS) group, -Si(CH3)3. gcms.cztcichemicals.com This process significantly increases the molecule's volatility and thermal stability, making it suitable for GC analysis. tcichemicals.com

Common silylation reagents include N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). analytics-shop.com BSTFA is often preferred as its byproducts are highly volatile and typically elute with the solvent front, minimizing chromatographic interference. analytics-shop.com The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent, ensuring complete derivatization of sterically hindered groups. thermofisher.com For N(4)-(5-Amino-pentyl)cytidine, the hydroxyl groups on the ribose sugar and the primary amine on the pentyl chain are all potential sites for silylation.

Table 3: Common Silylation Reagents for GC Analysis

| Reagent | Abbreviation | Key Features | Targeted Functional Groups |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor; produces highly volatile byproducts, reducing interference. analytics-shop.com | -OH, -COOH, -NH2, -SH |

| N,O-bis(trimethylsilyl)acetamide | BSA | Reacts with a wide range of compounds; less volatile byproducts than BSTFA. thermofisher.com | -OH, -COOH, -NH2, -SH |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents to increase reactivity. thermofisher.com | Catalyst for silylation |

| Hexamethyldisilazane | HMDS | A popular and less aggressive reagent, often used for sugars and related substances. thermofisher.com | -OH, -NH2 |

Dansyl Chloride and Other Fluorescent Derivatization Agents for HPLC-DAD-MS

For analysis by High-Performance Liquid Chromatography (HPLC), derivatization can be used to tag the analyte with a chromophore or fluorophore, greatly enhancing detection sensitivity. Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines, such as the terminal amino group on the pentyl chain of N(4)-(5-Amino-pentyl)cytidine, under alkaline conditions. nih.govnih.gov

The resulting dansylated derivative offers several analytical advantages:

Enhanced UV and Fluorescence Detection: The dansyl group is a strong chromophore and fluorophore, allowing for highly sensitive detection using Diode-Array Detection (DAD) or Fluorescence Detection (FLD). researchgate.net

Improved Chromatographic Behavior: The bulky, non-polar dansyl group increases the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase HPLC columns. nih.gov

Increased MS Signal: The tertiary amine within the dansyl group can boost the signal in positive mode ESI-MS. nih.gov

The derivatization reaction needs to be optimized for factors such as pH, reagent concentration, reaction time, and temperature to ensure complete conversion. nih.gov Other reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can also be used for derivatizing amines, with each offering different advantages in terms of reactivity, stability, and detection properties. nih.gov

Table 4: Comparison of Derivatization Agents for Amines in HPLC

| Reagent | Target | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| Dansyl Chloride (Dansyl-Cl) | Primary & Secondary Amines | FLD, UV, MS | Versatile, stable derivatives, enhances MS signal. nih.govnih.gov | Excess reagent must be removed or separated. nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines (with a thiol) | FLD | Fast reaction, fluorogenic (reagent is non-fluorescent). nih.gov | Derivatives can be unstable. nih.gov |

| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Primary & Secondary Amines | FLD, UV | Forms stable derivatives, good for acidic chromatography. nih.gov | Byproducts can interfere. nih.gov |

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for determining the concentration of purified N(4)-(5-Amino-pentyl)cytidine in solution. The technique relies on the principle that the cytidine moiety of the molecule absorbs light in the UV range. The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity coefficient, b is the path length of the cuvette, and c is the concentration.

To determine the concentration of an unknown sample, a calibration curve is typically constructed by measuring the absorbance of a series of standards with known concentrations at the wavelength of maximum absorbance (λmax). For cytidine, the λmax is approximately 271 nm at neutral pH. nist.gov The N4-alkylation in N(4)-(5-Amino-pentyl)cytidine may cause a slight shift in this λmax. It is also important to note that the UV absorption spectra of nucleosides can be sensitive to pH, so measurements should be performed in a buffered solution. nih.gov While not suitable for complex mixtures without prior chromatographic separation, UV-Vis spectroscopy is an excellent tool for quantifying the purified compound.

Table 5: UV Spectral Properties of Cytidine and Related Compounds

| Compound | Typical λmax (nm) | Conditions | Reference |

|---|---|---|---|

| Cytidine | ~271 | Neutral pH | nist.gov |

| Cytidine Cations | 270 and 310 | Gas Phase (Protonated) | nih.gov |

| Cytidine Radicals | 250, 300, 360 | Gas Phase | nih.gov |

| Nucleosides/Bases | Variable | pH 13 (Alkaline) | nih.gov |

Applications of N 4 5 Amino Pentyl Cytidine in Advanced Biochemical and Molecular Research

Development as Molecular Probes for Cellular Processes

The pentyl-amino group of N(4)-(5-Amino-pentyl)cytidine serves as a key chemical feature for its development into molecular probes. This primary amine can be readily conjugated to various reporter molecules, such as fluorophores, biotin (B1667282), or cross-linking agents, enabling the visualization and analysis of intricate cellular activities.

Understanding the interactions between proteins and nucleic acids is fundamental to deciphering gene regulation and other essential cellular processes. N(4)-(5-Amino-pentyl)cytidine is a valuable precursor for creating probes to study these interactions. By converting the nucleoside to its triphosphate form, it can be incorporated into DNA or RNA strands enzymatically. nih.gov A closely related compound, N4-(6-aminohexyl)cytidine triphosphate, has been successfully incorporated into DNA using DNA polymerase I. nih.gov This creates nucleic acid molecules with strategically placed reactive amino groups.

These amino groups can then be labeled. For instance, attaching biotin allows for the detection and isolation of binding proteins via streptavidin affinity purification. nih.gov The N4-amino group of cytidine (B196190) itself is known to be capable of mediating significant interactions within protein binding pockets. researchgate.net The extended amino-pentyl chain allows for probing deeper into protein structures and can serve as an anchor point for labels without disrupting the essential base-pairing face of the cytidine ring. The preference of certain protein residues for modified nucleobases further underscores the utility of such probes in mapping nucleic acid-protein interfaces. nih.gov

Table 1: Applications of Labeled N(4)-(5-Amino-pentyl)cytidine in Protein-Nucleic Acid Interaction Studies

| Probe Type | Label Attached to Amino-Pentyl Group | Application | Research Finding Explored |

|---|---|---|---|

| Affinity Probe | Biotin | Isolation and identification of DNA/RNA-binding proteins. | Detects proteins that bind to specific nucleic acid sequences containing the modified base. nih.gov |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein (B123965), Rhodamine) | Visualization of nucleic acid localization and dynamics within the cell; Förster Resonance Energy Transfer (FRET) studies to measure distances between the nucleic acid and a labeled protein. | Tracks the movement and colocalization of specific nucleic acid sequences with proteins in vivo. |

| Cross-linking Probe | Photo-reactive group (e.g., Azide) | Covalent capture of interacting proteins for identification by mass spectrometry. | Identifies proteins in close proximity to a specific site on the DNA/RNA backbone. |

Modified nucleosides like N(4)-(5-Amino-pentyl)cytidine can act as substrate analogues to explore the topography of enzyme active sites. When this molecule binds to an enzyme, the flexible five-carbon chain can extend into substrate-binding channels, allowing researchers to probe their dimensions and chemical environment. nih.gov The terminal amine can form interactions with amino acid residues, helping to map the active site architecture. nih.gov

Studies on cytidine deaminases (CDAs) have shown that these enzymes can accommodate various N4-alkyl substituents on the pyrimidine (B1678525) ring. nih.gov By using N(4)-(5-Amino-pentyl)cytidine as a substrate, one can investigate how the enzyme's active site, particularly flexible loop regions, accommodates the pentyl chain. nih.gov Mutagenesis of amino acids within these regions can reveal which residues are critical for binding the alkyl chain and for catalytic activity, thereby providing a detailed picture of the active site. nih.govcsbsju.edu

Utilization in Mechanistic Enzymology Studies

The chemical reactivity of N(4)-(5-Amino-pentyl)cytidine makes it a powerful tool for dissecting the reaction mechanisms of enzymes that modify nucleic acids.

N(4)-(5-Amino-pentyl)cytidine can be employed to study the mechanisms of enzymes such as cytidine deaminases. nih.gov These enzymes catalyze the hydrolysis of cytidine to uridine (B1682114). However, research has revealed they can also process N4-substituted cytidines. nih.gov By incubating N(4)-(5-Amino-pentyl)cytidine with a cytidine deaminase, researchers can analyze the reaction kinetics and identify the products formed. This helps to determine the catalytic strategy of the enzyme and its tolerance for non-natural substrates. Such studies contribute to our understanding of how enzymes achieve their specificity and catalytic power, and can shed light on their potential roles in cellular metabolism and stress responses. nih.gov The principles of using substrate analogs to probe enzyme mechanisms are well-established in biochemistry, with applications ranging from studying GABA aminotransferase inactivators to ribonucleotide carboxylases. nih.govnih.gov

A key reaction that can be studied using N(4)-(5-Amino-pentyl)cytidine is nucleophilic substitution at the C4 position of the pyrimidine ring. nih.gov It has been demonstrated that various cytidine deaminases can catalyze the displacement of the N4-alkylamino group by a water molecule, converting the N4-alkyl-cytidine derivative into uridine and releasing the corresponding amine. nih.gov

In the case of N(4)-(5-Amino-pentyl)cytidine, the reaction would proceed as follows:

N(4)-(5-Amino-pentyl)cytidine + H₂O --(Cytidine Deaminase)--> Uridine + 5-Amino-1-pentylamine

This reaction provides a clear, measurable output—the release of 5-amino-1-pentylamine—that can be quantified to determine enzyme activity and efficiency. Studying a series of N4-alkyl-cytidines with varying chain lengths can reveal how the structure of the leaving group affects the reaction rate, providing insight into the transition state of the enzymatic reaction. nih.gov

Table 2: Enzymatic Nucleophilic Substitution of N(4)-(5-Amino-pentyl)cytidine

| Enzyme | Substrate | Co-substrate | Product 1 | Product 2 | Mechanistic Insight |

|---|

| Cytidine Deaminase | N(4)-(5-Amino-pentyl)cytidine | H₂O | Uridine | 5-Amino-1-pentylamine | Elucidates the ability of the enzyme to catalyze C-N bond cleavage with a non-natural leaving group. nih.gov |

Contribution to Nucleic Acid Engineering and Functional Nucleic Acid Design

Nucleic acid engineering aims to create DNA and RNA molecules with novel properties and functions. The ability to incorporate modified bases site-specifically is central to this field. N(4)-(5-Amino-pentyl)cytidine serves as a valuable building block for this purpose.

Based on research with the analogous N4-(6-aminohexyl)cytidine, the triphosphate form of N(4)-(5-Amino-pentyl)cytidine can be enzymatically incorporated into DNA strands. nih.gov This process introduces a primary amine at a defined position. This amine acts as a versatile chemical handle for post-synthetic modification, allowing for the attachment of a wide array of functional molecules, including fluorophores, quenchers, cross-linkers, or moieties that can alter duplex stability. nih.govnih.gov This approach provides a powerful method for constructing functional nucleic acids for applications in diagnostics, nanotechnology, and therapeutics. The ability to introduce modifications like N4-acylation has been shown to impact RNA-protein interactions and duplex stability, highlighting the potential for N4-alkylation to similarly tune the properties of nucleic acids for specific applications. researchgate.netnih.gov

Engineering of Modified Oligonucleotides for Structural Investigations

The introduction of N(4)-(5-Amino-pentyl)cytidine into synthetic DNA and RNA oligonucleotides provides a powerful tool for probing their structure. The amino group can be used to attach various reporter groups, such as fluorophores or spin labels, at defined positions within the oligonucleotide chain. These reporter groups allow for the use of sophisticated biophysical techniques, such as Fluorescence Resonance Energy Transfer (FRET) and Electron Paramagnetic Resonance (EPR) spectroscopy, to measure intramolecular and intermolecular distances and conformational changes in nucleic acid structures.

Furthermore, the amino group itself can influence the local conformation of the nucleic acid duplex. The presence of the positively charged amino group under physiological conditions can affect base pairing and stacking interactions, providing insights into the forces that govern nucleic acid stability and folding.

Design of Modified RNAs with Altered Stability or Interaction Profiles

The N(4)-(5-Amino-pentyl)cytidine modification can be strategically employed to enhance the stability of RNA molecules. The primary amine can be cross-linked to other parts of the RNA molecule or to interacting proteins, thereby stabilizing tertiary structures or protein-RNA complexes. This is particularly valuable in the study of large RNA enzymes (ribozymes) and ribonucleoprotein complexes (RNPs).

Moreover, the modification can be used to modulate the interaction of RNA with other molecules. For instance, attaching specific ligands to the amino group can be used to alter the binding affinity and specificity of the RNA for its target molecules. This approach has been used to engineer aptamers with improved properties.

Tools for Genomic and Epigenomic Research

Beyond its utility in basic structural and functional studies, N(4)-(5-Amino-pentyl)cytidine has been developed into a versatile tool for genomic and epigenomic investigations.

Development of Sequence Laddering Techniques through Site-Specific Cleavage

A key application of N(4)-(5-Amino-pentyl)cytidine is in the development of methods for RNA sequence analysis. By incorporating this modified nucleotide at specific positions in an RNA molecule, it is possible to achieve site-specific cleavage of the phosphodiester backbone. The primary amino group can be chemically activated to induce strand scission, generating a set of fragments that can be separated by gel electrophoresis. This creates a "sequence ladder" that allows for the precise determination of the RNA sequence.

This method offers an alternative to traditional enzymatic sequencing methods and can be particularly useful for sequencing RNAs that are resistant to enzymatic cleavage or for mapping the positions of other modifications.

Study of Post-Transcriptional Modifications and Their Impact on RNA Function